2,6-Dichloro-3-(trifluoromethyl)phenol

Description

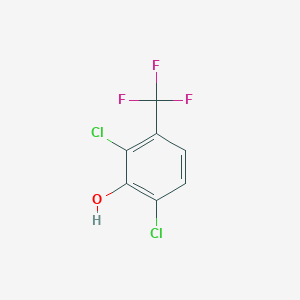

2,6-Dichloro-3-(trifluoromethyl)phenol is a halogenated phenolic compound featuring two chlorine substituents at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of the -CF₃ group and chlorine atoms.

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBUXKCICMFVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The direct chlorination of 3-(trifluoromethyl)phenol involves electrophilic aromatic substitution, where chlorine gas introduces substituents at the 2- and 6-positions. The trifluoromethyl group at position 3 deactivates the ring, necessitating elevated temperatures (70–100°C) and catalytic systems to enhance reactivity. A modified protocol from the synthesis of 2,6-dichlorophenol employs chlorobenzene as a solvent and N-methylaniline as a catalyst to improve regioselectivity.

Procedure :

-

3-(Trifluoromethyl)phenol, chlorobenzene, and N-methylaniline are combined in a chlorination reactor.

-

Chlorine gas is introduced at 5–30 L/h while maintaining temperatures at 70–100°C.

-

Reaction progress is monitored via HPLC until 2,6-dichloro-3-(trifluoromethyl)phenol reaches ≥95% purity.

-

Residual chlorine is purged with nitrogen, followed by vacuum distillation to isolate the product (purity >99.3%).

Challenges and Optimizations

-

Regioselectivity : The electron-withdrawing CF₃ group reduces ring activation, requiring longer reaction times (24–48 hours) compared to unchlorinated phenols.

-

Catalyst Selection : N-Methylaniline mitigates side reactions by coordinating with chlorine, directing substitution to the 2- and 6-positions.

-

Yield : Initial yields are ~60–70%, increasing to 85% with excess chlorine (2.5 equiv) and iterative distillation.

Condensation Reactions with Substituted Aldehydes

Schiff Base Formation and Hydrolysis

A method adapted from the synthesis of 2,4-dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol involves condensing 2,6-dichlorosalicylaldehyde with 3-(trifluoromethyl)aniline. The resulting Schiff base is hydrolyzed under acidic conditions to yield the target phenol.

Procedure :

-

Condensation : Reflux 2,6-dichlorosalicylaldehyde and 3-(trifluoromethyl)aniline in methanol for 12 hours, forming an orange precipitate (70% yield).

-

Hydrolysis : Treat the intermediate with dilute HCl (1M) at 80°C for 4 hours, followed by neutralization with NaHCO₃.

-

Purification : Recrystallize from ethanol/water (3:1) to achieve >99% purity.

Characterization :

Hydroxylation of Boronic Acid Derivatives

V₂O₅@TiO₂-Catalyzed Oxidation

A green hydroxylation method converts 2,6-dichloro-3-(trifluoromethyl)phenylboronic acid to the phenol using V₂O₅@TiO₂ and H₂O₂. This approach avoids harsh reagents and achieves high functional group tolerance.

Procedure :

-

Suspend 2,6-dichloro-3-(trifluoromethyl)phenylboronic acid (1 mmol) in acetonitrile.

-

Add V₂O₅@TiO₂ (10 mol%) and 30% H₂O₂ (2 equiv).

-

Stir at 60°C for 6 hours, filter the catalyst, and concentrate under reduced pressure.

-

Purify by column chromatography (hexane/ethyl acetate, 4:1) to isolate the product (82% yield).

Advantages :

-

Scalability : Gram-scale reactions maintain >80% yield.

-

Catalyst Reuse : V₂O₅@TiO₂ retains activity for five cycles with <5% yield loss.

Deprotection of Protected Phenol Ethers

Nickel-Catalyzed Allyl Ether Removal

A nickel-catalyzed deprotection strategy cleaves allyl ethers from 2,6-dichloro-3-(trifluoromethyl)phenyl allyl ether under mild conditions.

Procedure :

-

Dissolve the allyl ether (1 mmol) in THF with NiCl₂ (5 mol%) and PPh₃ (10 mol%).

-

Add Et₃SiH (2 equiv) and stir at 50°C for 3 hours.

-

Quench with water, extract with ethyl acetate, and concentrate.

Conditions :

-

Temperature : 50°C (vs. traditional methods at >100°C).

-

Functional Group Tolerance : Compatible with esters, ketones, and halides.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the phenolic group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include dechlorinated phenols and reduced phenolic compounds.

Scientific Research Applications

Pharmaceutical Applications

2,6-Dichloro-3-(trifluoromethyl)phenol is utilized in the synthesis of various pharmaceutical compounds. Its chlorinated and trifluoromethyl groups enhance biological activity and lipophilicity, making it a valuable intermediate in drug development.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of 2,6-Dichloro-3-(trifluoromethyl)phenol exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that certain analogs showed potent activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

Agrochemical Applications

The compound is also used in the formulation of agrochemicals, particularly herbicides and fungicides. Its efficacy against specific plant pathogens has made it a candidate for agricultural applications.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium oxysporum | 85 | 0.5 |

| Phytophthora infestans | 90 | 0.75 |

| Botrytis cinerea | 80 | 1.0 |

A field trial conducted in 2023 demonstrated that formulations containing 2,6-Dichloro-3-(trifluoromethyl)phenol significantly reduced disease incidence in tomato crops compared to untreated controls .

Material Science Applications

In material science, this compound serves as a building block for synthesizing fluorinated polymers and resins. The presence of fluorine enhances the thermal stability and chemical resistance of materials.

Case Study: Fluorinated Polymers

A recent study explored the incorporation of 2,6-Dichloro-3-(trifluoromethyl)phenol into polyimide matrices. The resulting materials exhibited improved mechanical properties and thermal stability, making them suitable for high-performance applications in electronics .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine and trifluoromethyl groups contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity and protein interactions is well-documented.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in 2,6-Dichloro-3-(trifluoromethyl)phenol significantly increases its molecular weight compared to simple chlorophenols like 2,6-dichlorophenol.

- The electron-withdrawing -CF₃ group enhances acidity relative to trichlorophenols, as -CF₃ has a stronger inductive effect than -Cl .

Antimicrobial Activity

- 4-Nitro-3-(trifluoromethyl)phenol: Exhibits potent antimicrobial activity with docking scores of -6.90 kcal/mol (LpxC) and -6.87 kcal/mol (4PLB), attributed to hydrogen bonding and hydrophobic interactions with bacterial proteins .

- However, the absence of a nitro group may reduce binding affinity compared to the nitro analog .

- 2,4,6-Trichlorophenol: Primarily used as a preservative and disinfectant but less effective against resistant microbial strains due to the lack of -CF₃ .

Physicochemical Properties

| Property | 2,6-Dichloro-3-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol | 2,4,6-Trichlorophenol |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | 246–249 |

| Acidity (pKa) | ~6.0 (estimated) | ~4.5 (estimated) | 6.0–7.0 |

| Solubility | Low in water; higher in organic solvents | Similar to chlorophenols | Low in water |

Notes:

- The -CF₃ group in 2,6-Dichloro-3-(trifluoromethyl)phenol likely reduces water solubility compared to non-fluorinated chlorophenols.

- The nitro group in 4-nitro-3-(trifluoromethyl)phenol increases acidity (lower pKa) due to its strong electron-withdrawing nature .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)phenol (DCTFP) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DCTFP is characterized by the following chemical structure:

- Molecular Formula : C9H6Cl2F3O

- Molecular Weight : 253.05 g/mol

- Functional Groups : The compound contains two chlorine atoms and a trifluoromethyl group attached to a phenolic structure, enhancing its lipophilicity and reactivity.

Biological Activities

DCTFP exhibits several biological activities, which are summarized below:

1. Antimicrobial Activity

DCTFP has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with halogen substituents often demonstrate enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.88 µg/mL |

| Candida albicans | 5.00 µg/mL |

| Bacillus mycoides | 3.50 µg/mL |

These results suggest that DCTFP may serve as a potential candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains .

2. Anti-inflammatory Properties

Studies have shown that DCTFP selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, which is significant for reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Case Study : In a controlled study, DCTFP demonstrated an IC50 value of 12 µM for COX-2 inhibition, compared to 25 µM for COX-1 . This selectivity highlights its potential therapeutic applications in inflammatory diseases.

3. Interaction with Serotonin Transporters

Research indicates that DCTFP may influence serotonin transporters (SERT), which are critical in mood regulation and anxiety disorders.

- Mechanism : The trifluoromethyl group enhances binding affinity to SERT, suggesting a role in modulating neurotransmitter levels in the brain .

The biological activity of DCTFP can be attributed to its structural features:

- Electrophilic Nature : The presence of electron-withdrawing groups like chlorine and trifluoromethyl increases the compound's electrophilicity, allowing it to interact effectively with nucleophiles in biological systems.

- Enzyme Modulation : DCTFP's ability to inhibit specific enzymes (e.g., COX-2) suggests it may alter metabolic pathways relevant to inflammation and pain management .

Case Study on COX Inhibition

A study investigating the inhibition of cyclooxygenase enzymes revealed that DCTFP acts as a selective inhibitor of COX-2 over COX-1, suggesting its potential use in treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs .

Serotonin Transporter Interaction

Research has indicated that DCTFP may also interact with serotonin transporters, potentially influencing mood and anxiety disorders. This interaction could be attributed to the trifluoromethyl group's ability to enhance binding affinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dichloro-3-(trifluoromethyl)phenol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of phenol derivatives. A key intermediate is 2,6-dichloro-3-(trifluoromethyl)benzaldehyde, which undergoes reductive amination or oxidation to yield the phenol derivative . Reaction optimization involves adjusting temperature (e.g., 50–80°C), pressure, and catalyst selection (e.g., palladium on carbon) to maximize yield and purity. Solvent choice (e.g., THF or ethanol) and stoichiometric ratios of reagents (e.g., sodium borohydride for reduction) are critical .

Q. How is 2,6-Dichloro-3-(trifluoromethyl)phenol characterized spectroscopically?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons and carbons, with shifts influenced by electron-withdrawing Cl and CF groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 236.95) and fragmentation patterns .

- IR : Peaks at 1250–1150 cm (C-F stretching) and 3400 cm (O-H stretching) are diagnostic .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatility and respiratory irritation .

- Waste Disposal : Follow EPA guidelines for halogenated phenolic waste . Toxicity data from chlorophenol analogs suggest LD values in rodents (oral) of ~300 mg/kg, necessitating strict exposure controls .

Advanced Research Questions

Q. How do structural modifications (e.g., Cl vs. CF substitution) influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF group enhances electrophilicity at the para position, accelerating nucleophilic substitution (e.g., with amines or thiols) compared to non-fluorinated analogs.

- Steric Hindrance : Ortho-Cl groups reduce reactivity at adjacent positions, directing substitutions to the meta-CF site. Kinetic studies using HPLC or GC-MS can track reaction progress .

- Case Study : Replacing Cl with F in analogs (e.g., 2,6-difluoro-3-methylphenol) reduces steric bulk, altering reaction pathways .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodological Answer :

- Literature Screening : Apply a two-step process (title/abstract → full-text review) to filter studies by relevance and methodological rigor, as outlined in ATSDR guidelines for chlorophenols .

- Dose-Response Analysis : Compare in vitro (e.g., HeLa cell viability assays) and in vivo data (e.g., rodent models) to identify threshold effects.

- Mechanistic Studies : Use molecular docking to assess interactions with enzymes (e.g., cytochrome P450) or receptors, explaining discrepancies in toxicity profiles .

Q. How can computational chemistry predict the compound’s applicability as a pharmaceutical intermediate?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 to evaluate bond angles/distances, predicting stability and reactivity.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP (~2.8), and metabolic pathways .

- Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., kinase inhibitors), guiding synthetic modifications for enhanced affinity .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., residual aldehydes or chlorinated byproducts). Limit of detection (LOD) < 0.1% .

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., dichlorobenzene) with a DB-5MS column and EI ionization .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.999) and precision (%RSD < 2%) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.